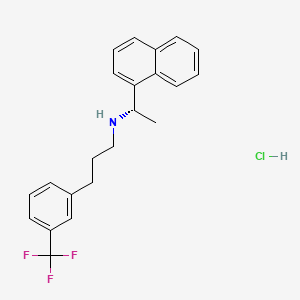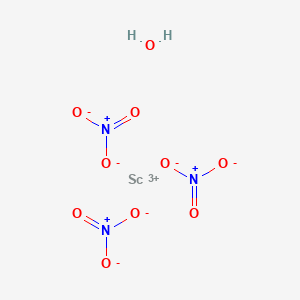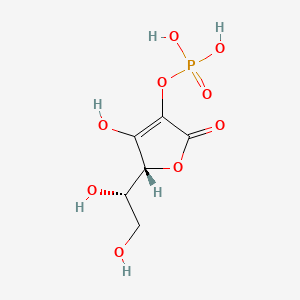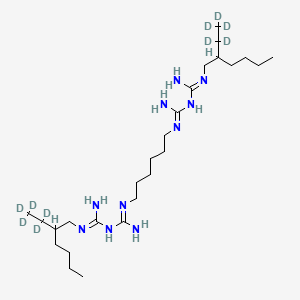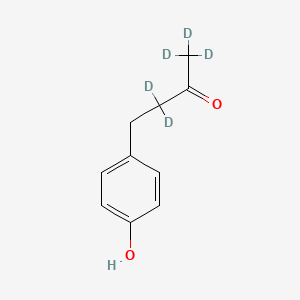
4-(4'-Hydroxyphenyl)-2-butanone-d5
描述
4-(4’-Hydroxyphenyl)-2-butanone-d5, also known as raspberry ketone, is a compound that belongs to the class of organic compounds known as d-alpha-amino acids . It is responsible for the typical scent and flavor of ripe raspberries .
Synthesis Analysis
The synthesis of 4-(4’-Hydroxyphenyl)-2-butanone-d5 involves the microbial synthesis of the compound from supplemented p-coumaric acid. The NADPH-dependent curcumin/dihydrocurcumin reductase CurA from Escherichia coli is employed to catalyze the final step of raspberry ketone synthesis .Molecular Structure Analysis
The molecular structure of 4-(4’-Hydroxyphenyl)-2-butanone-d5 plays a crucial role in its inhibition activity. The substituents in the molecular structure of the compounds are key to their inhibition activity .Chemical Reactions Analysis
The chemical production of nature-identical raspberry ketone is well established as this compound is frequently used to flavor food, beverages, and perfumes . It is also used in the microbial synthesis of the character impact compound raspberry ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4’-Hydroxyphenyl)-2-butanone-d5 include a melting point of 81-85 °C (lit.) and solubility in 95% ethanol: 50 mg/mL, clear to slightly hazy, colorless to faint yellow or tan .作用机制
安全和危害
未来方向
4-Hydroxybenzoic acid, a compound related to 4-(4’-Hydroxyphenyl)-2-butanone-d5, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . This suggests potential future directions for the use of 4-(4’-Hydroxyphenyl)-2-butanone-d5 in similar applications.
属性
IUPAC Name |
1,1,1,3,3-pentadeuterio-4-(4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGBTKGETPDVIK-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675952 | |
| Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182219-43-8 | |
| Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
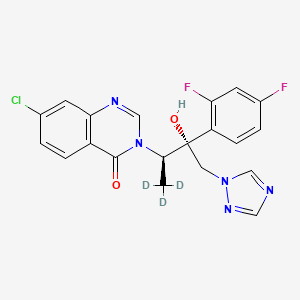


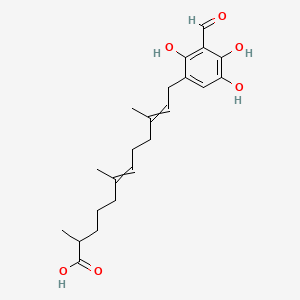
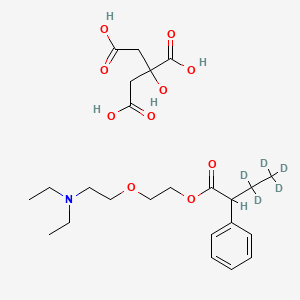
![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)

